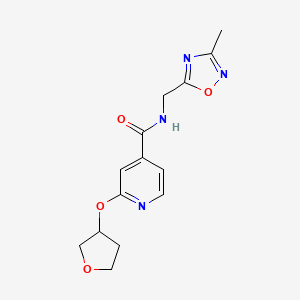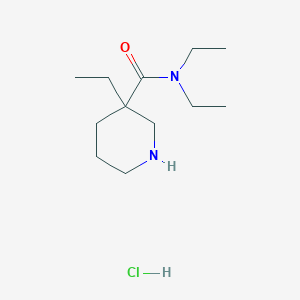
2-(2-Aminoethylsulfinylsulfanyl)ethanamine;dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Aminoethylsulfinylsulfanyl)ethanamine; dihydrochloride is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as SAMe, which is a shortened version of its full chemical name. SAMe is a naturally occurring molecule that is found in the human body and is involved in many important physiological processes. In recent years, SAMe has gained attention as a potential therapeutic agent for a variety of medical conditions.
Applications De Recherche Scientifique
Cystinosis Research
One of the most relevant scientific applications of compounds similar to "2-(2-Aminoethylsulfinylsulfanyl)ethanamine; dihydrochloride" is in the treatment of cystinosis. Cystinosis is a metabolic disorder characterized by the accumulation of cystine within cells, forming crystals that can damage various organs and tissues. The research by Thoene et al. (1976) explored the use of aminothiols, specifically cysteamine and its disulfide cystamine, in depleting intracellular cystine levels in cultured cystinotic fibroblasts and in a patient with nephropathic cystinosis. This study demonstrated a significant reduction in free cystine content in the patient's leukocytes following cysteamine treatment, highlighting the potential of aminothiols in managing cystinosis (Thoene et al., 1976).
Alzheimer's Disease Research
Another area of application is in Alzheimer's disease research. The compound 3-amino-1-propanesulfonic acid (3APS) was investigated for its potential to bind to amyloid β (Aβ), a toxic protein that aggregates and forms plaques in the brains of Alzheimer's patients. A Phase II study assessed the safety, tolerability, and pharmacokinetic/pharmacodynamic effect of 3APS, finding that it could reduce CSF Aβ42 levels in patients with mild-to-moderate Alzheimer's disease without significant side effects, suggesting its potential as a disease-modifying treatment (Aisen et al., 2006).
Toxicology and Environmental Health
Research in toxicology and environmental health also employs compounds with functionalities similar to "2-(2-Aminoethylsulfinylsulfanyl)ethanamine; dihydrochloride" for studying the effects of chemical exposure. For example, studies on the impact of DDT exposure on human health, such as those conducted by Longnecker et al., investigated the reproductive effects of DDT and its metabolites like DDE on fetal loss and birth outcomes, providing insight into the environmental and health implications of persistent organic pollutants (Longnecker et al., 2005).
Propriétés
IUPAC Name |
2-(2-aminoethylsulfinylsulfanyl)ethanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12N2OS2.2ClH/c5-1-3-8-9(7)4-2-6;;/h1-6H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTKKRSUGVDPNCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSS(=O)CCN)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H14Cl2N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Aminoethylsulfinylsulfanyl)ethanamine;dihydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(5-chloro-2-methoxyphenyl)-5-methyl-3-(4-methylphenyl)-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2531356.png)
![6-chloro-N-(1-methylbutyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B2531358.png)
![5-ethyl-3-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}-5,5a,6,7,8,9-hexahydro-11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B2531360.png)

![4-(2,5-dioxopyrrolidin-1-yl)-N-{2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl}benzene-1-sulfonamide](/img/structure/B2531363.png)



![N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-2-methyl-3-nitrobenzamide](/img/structure/B2531374.png)
![N-(2-furylmethyl)-4-{2-[(2-{[3-(methylthio)phenyl]amino}-2-oxoethyl)thio]-1H-imidazol-1-yl}benzamide](/img/structure/B2531375.png)
![(3S,4S)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-(2-methylpropyl)pyrrolidine-3-carboxylic acid](/img/structure/B2531376.png)
